

Spectroscopic Characterization of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone

Cat. No.: B123214

[Get Quote](#)

Abstract

This technical guide provides a comprehensive framework for the definitive spectroscopic characterization of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone (CAS No. 83790-87-8), a key heterocyclic ketone.^{[1][2]} Benzofuran scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds and natural products.^{[3][4]} ^[5] This document, intended for researchers and drug development professionals, details the application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) for unambiguous structural elucidation. Each section explains the causality behind the experimental approach, presents detailed protocols, and provides an expert interpretation of the resulting data. The integration of these orthogonal analytical techniques provides a self-validating system for structural confirmation, crucial for regulatory submissions and advancing research programs.

Introduction

The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

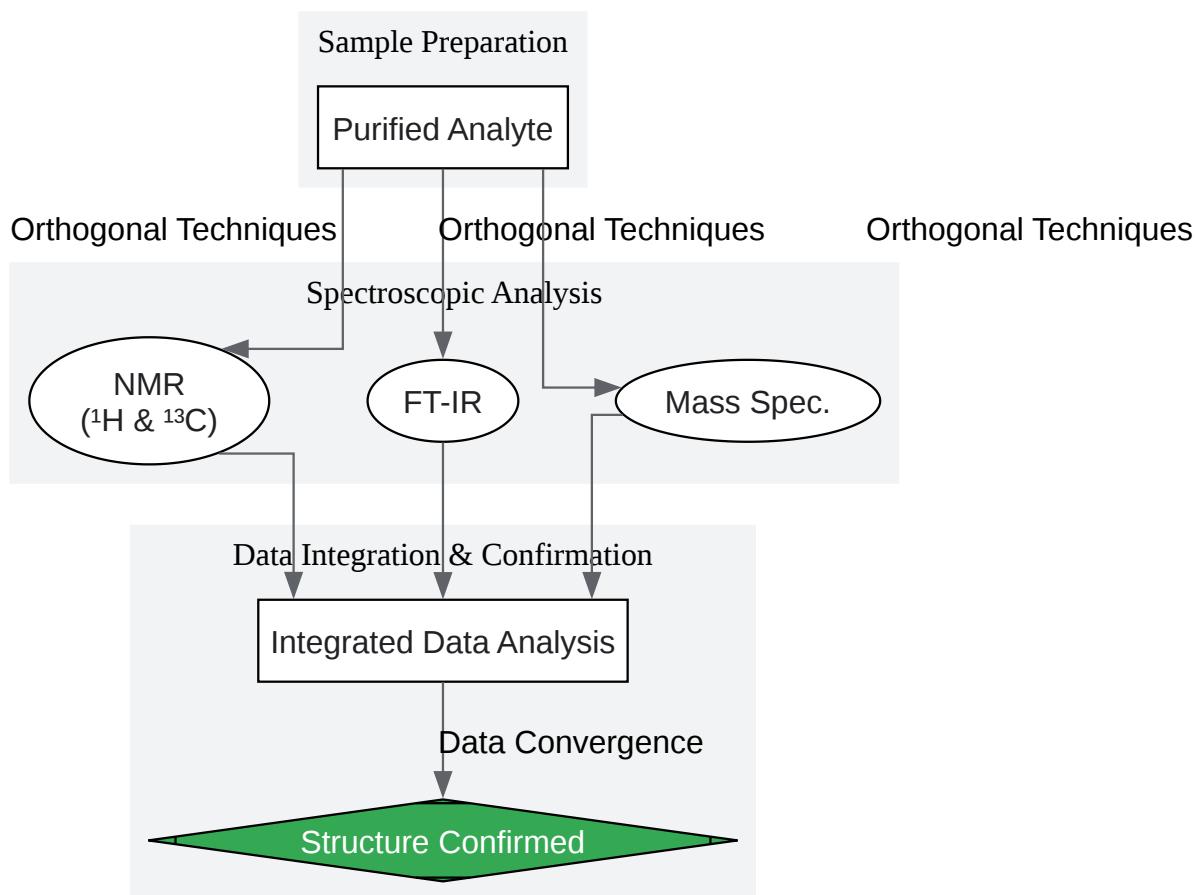
The benzofuran moiety is a cornerstone in the development of new pharmacological agents.^[6] Its rigid, planar structure and electron-rich nature make it an ideal scaffold for designing

molecules that can interact with a wide range of biological targets. Derivatives of benzofuran have demonstrated a vast array of biological activities, including anticancer, antiarrhythmic, antimicrobial, and antioxidant properties.[4][7][8] Notable drugs like Amiodarone, an antiarrhythmic agent, feature a benzofuran core, highlighting the scaffold's therapeutic importance.[4] The characterization of novel benzofuran derivatives is therefore a critical step in the discovery of new medicines.

Profile of the Analyte: (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone

The target analyte, (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone, is a derivative that serves as a crucial synthetic intermediate and a subject of study in its own right.[9][10] Its structure combines the benzofuran core with a flexible n-butyl chain at the 2-position and a 4-methoxybenzoyl group at the 3-position. This combination of lipophilic and polar moieties presents a unique chemical profile that necessitates a multi-faceted analytical approach for full characterization.

Compound Details:


- IUPAC Name: (2-butyl-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone[1]
- CAS Number: 83790-87-8[1]
- Molecular Formula: C₂₀H₂₀O₃[1]
- Molecular Weight: 308.38 g/mol [1][2]

Synthesis Context for Analytical Strategy

For the purpose of characterization, understanding the synthetic origin of a compound is paramount for anticipating potential impurities. This molecule is commonly synthesized via a Friedel-Crafts acylation of 2-butylbenzofuran with 4-methoxybenzoyl chloride.[9][10] This reaction context informs the analytical strategy; for instance, chromatographic methods coupled with spectroscopy (LC-MS, GC-MS) would be essential for identifying any unreacted starting materials or regioisomeric byproducts. This guide focuses on the characterization of the purified final compound.

Core Spectroscopic Workflow

A robust characterization relies on the convergence of data from multiple, independent analytical techniques. The workflow presented here ensures that the structural assignment is supported by complementary information, providing a high degree of confidence.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and chemical environment of a molecule in solution. It provides the foundational

"blueprint" of the carbon-hydrogen framework.

Proton (^1H) NMR Spectroscopy

^1H NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in \sim 0.7 mL of deuterated chloroform (CDCl_3). The choice of CDCl_3 is based on its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak ($\delta \approx 7.26$ ppm).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm) for accurate chemical shift referencing.
- **Data Acquisition:** Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is critical for resolving the complex multiplets in the aromatic region.
- **Parameters:** Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.

Predicted ^1H NMR Data Summary

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.87 - 7.85	Doublet	2H	Aromatic (H on methoxy-Ph)
7.49 - 7.16	Multiplet	4H	Aromatic (H on benzofuran)
6.97 - 6.95	Doublet	2H	Aromatic (H on methoxy-Ph)
3.88	Singlet	3H	Methoxy (-OCH ₃)
2.95 - 2.91	Triplet	2H	Methylene (-CH ₂ -), α to ring
1.79 - 1.75	Multiplet	2H	Methylene (-CH ₂ -)
1.40 - 1.34	Multiplet	2H	Methylene (-CH ₂ -)
0.92 - 0.88	Triplet	3H	Methyl (-CH ₃)

Predicted data based on similar structures and computational models.^[2]

Spectral Interpretation:

- **Aromatic Region (δ 6.9-7.9 ppm):** The signals in this region confirm the presence of two distinct aromatic rings. The two doublets integrating to 2H each are characteristic of the symmetrically substituted 4-methoxyphenyl ring. The more complex multiplet integrating to 4H corresponds to the four protons on the benzofuran's benzene ring.
- **Methoxy Signal (δ 3.88 ppm):** The sharp singlet integrating to 3H is the unambiguous signature of the -OCH₃ group. Its downfield shift is consistent with being attached to an aromatic ring.
- **Butyl Chain (δ 0.8-3.0 ppm):** This series of signals confirms the n-butyl group. The triplet at ~2.9 ppm (2H) is the methylene group directly attached to the electron-rich benzofuran ring.

The terminal methyl group appears as a triplet at ~0.9 ppm (3H), and the two internal methylene groups appear as overlapping multiplets in between.

Carbon-¹³C NMR Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton of the molecule, providing direct evidence for the number and type of carbon atoms (quaternary, CH, CH₂, CH₃).

Experimental Protocol:

- Sample and Solvent: The same sample prepared for ¹H NMR can be used.
- Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 400 MHz spectrometer (operating at ~100 MHz for carbon).
- Parameters: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is standard. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

Predicted ¹³C NMR Data Summary

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~190	Quaternary (C=O)	Ketone Carbonyl
~160-165	Quaternary (C)	Aromatic C-O (methoxy-Ph)
~155	Quaternary (C)	Aromatic C-O (benzofuran)
~110-140	Quaternary (C) & CH	Aromatic Carbons
~55	CH ₃	Methoxy (-OCH ₃)
~30	CH ₂	Butyl Chain
~28	CH ₂	Butyl Chain
~22	CH ₂	Butyl Chain
~14	CH ₃	Butyl Chain (terminal -CH ₃)

Predicted chemical shift ranges are based on established values for benzofuran and ketone derivatives.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Spectral Interpretation: The spectrum is expected to show 20 distinct carbon signals. The most downfield signal (~190 ppm) is characteristic of the ketone carbonyl carbon. The aromatic region will contain multiple signals for the carbons of both rings, with those attached to oxygen appearing furthest downfield. The aliphatic region will clearly show the four signals of the n-butyl chain and the single signal of the methoxy carbon at ~55 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and highly effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

- Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[6][14]
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .
- Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet must be recorded and subtracted from the sample spectrum.

Expected FT-IR Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Functional Group Assignment
3050 - 3100	C-H Stretch	Aromatic C-H
2850 - 2960	C-H Stretch	Aliphatic C-H (Butyl chain)
~1640 - 1660	C=O Stretch (strong)	Aryl Ketone (C=O)
~1590 - 1610	C=C Stretch	Aromatic Ring Backbone
~1250	C-O Stretch (asymmetric)	Aryl-Alkyl Ether (Ar-O-CH ₃)
~1170	C-O-C Stretch	Benzofuran Ring Ether

Characteristic absorption ranges sourced from spectroscopic databases and literature on benzofuran derivatives.[11][15]

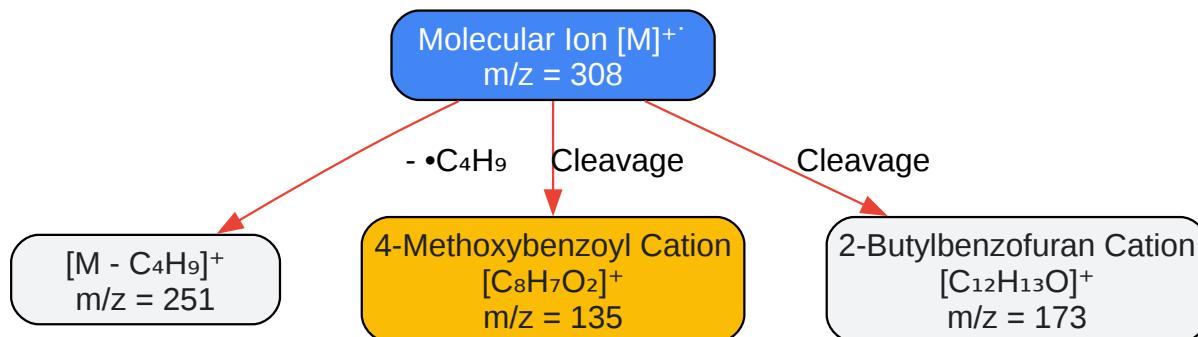
Spectral Interpretation: The most prominent and diagnostic peak will be the strong absorption band around 1640-1660 cm^{-1} , which is the unmistakable signature of the conjugated ketone carbonyl group.[11] The presence of both aromatic C-H stretching above 3000 cm^{-1} and aliphatic C-H stretching below 3000 cm^{-1} confirms the hybrid nature of the molecule. Finally, strong bands in the "fingerprint region" (below 1500 cm^{-1}), particularly around 1250 cm^{-1} and

1170 cm^{-1} , will confirm the C-O stretching vibrations of the methoxy and benzofuran ether linkages, respectively.

Mass Spectrometry (MS)

MS is the definitive technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol:


- **Ionization Method:** Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns useful for library matching and structural analysis. A soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to confirm the molecular ion with minimal fragmentation.
- **Sample Introduction:** The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) for simultaneous separation and analysis.
- **Mass Analyzer:** A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

Expected Mass Spectrometry Data

m/z Value	Ion Identity	Interpretation
308	$[M]^{+}$	Molecular Ion Peak (confirms MW = 308.38)
265	$[M - C_3H_7]^{+}$	Loss of a propyl radical from the butyl chain
251	$[M - C_4H_9]^{+}$	Loss of the butyl radical
135	$[CH_3O-C_6H_4-CO]^{+}$	4-methoxybenzoyl (acylium) cation
118	$[C_8H_6O]^{+}$	Benzofuran radical cation

Fragmentation patterns are predicted based on established mass spectral behavior of ketones and ethers.[\[16\]](#)[\[17\]](#)

Fragmentation Analysis: Upon electron ionization, the molecule will form a molecular ion $[M]^{+}$ at m/z 308. The primary fragmentation pathways involve cleavage at the bonds adjacent to the carbonyl group and within the alkyl chain. The formation of the stable 4-methoxybenzoyl acylium ion at m/z 135 is a highly characteristic and expected fragmentation. Alpha-cleavage of the butyl chain can also occur, leading to ions at m/z 251.

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways in EI-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic conjugation within a molecule.

Experimental Protocol:

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile.
- Data Acquisition: Scan the absorbance of the solution from approximately 200 nm to 400 nm using a dual-beam spectrophotometer.

Expected Spectral Features: The molecule contains two major chromophores: the benzofuran ring system and the 4-methoxybenzoyl group. The extended π -conjugation across the benzoyl-benzofuran system is expected to result in strong absorption bands (λ_{max}) in the UV region, likely between 250 nm and 350 nm. This data is useful for quantitative analysis (e.g., using the Beer-Lambert law) and for confirming the presence of the conjugated system.

Integrated Analysis and Structural Confirmation

No single technique is sufficient for unambiguous structural confirmation. The power of this workflow lies in the integration of all data points:

- MS confirms the molecular formula ($\text{C}_{20}\text{H}_{20}\text{O}_3$) via the molecular weight (308 g/mol).
- FT-IR confirms the presence of key functional groups: a ketone ($\text{C}=\text{O}$), ethers ($\text{C}-\text{O}-\text{C}$), an alkyl chain (aliphatic $\text{C}-\text{H}$), and aromatic rings (aromatic $\text{C}-\text{H}$).
- ^{13}C NMR confirms the carbon count (20) and the types of carbons (carbonyl, aromatic, aliphatic, methoxy).
- ^1H NMR provides the final, detailed piece of the puzzle, showing the exact connectivity and spatial relationships of the protons, confirming the 2-butyl and 3-(4-methoxybenzoyl) substitution pattern on the benzofuran core.

The convergence of these distinct datasets provides an undeniable and self-validating confirmation of the molecular structure.

Caption: Confirmed molecular structure of the analyte.

Conclusion

The spectroscopic characterization of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone is achieved through a systematic and integrated analytical approach. ^1H and ^{13}C NMR define the carbon-hydrogen framework, FT-IR identifies the essential functional groups, and Mass Spectrometry confirms the elemental composition and molecular weight. The collective data from these techniques provide a comprehensive and definitive spectroscopic profile, establishing the compound's identity with the highest degree of scientific rigor. This validated methodology is essential for quality control, regulatory compliance, and enabling further research in the field of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone | C₂₀H₂₀O₃ | CID 3019323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-n-butyl 3-(4-methoxy benzoyl)-benzofuran, CAS No. 83790-87-8 - iChemical [ichemical.com]
- 3. researchgate.net [researchgate.net]
- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives - ProQuest [proquest.com]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]
- 9. CN106946822A - A kind of preparation method of 2 butyl 3 (4 hydroxy benzoyl) benzofurans - Google Patents [patents.google.com]
- 10. Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran - Eureka | Patsnap [eureka.patsnap.com]
- 11. ias.ac.in [ias.ac.in]
- 12. Benzofuran(271-89-6) 13C NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Gas chromatographic/mass spectrometric analysis of specific isomers of polychlorodibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Characterization of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b123214#spectroscopic-characterization-of-2-butylbenzofuran-3-yl-4-methoxyphenyl-methanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com